molecular formula C17H27N3O4 B2903139 tert-Butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1353954-07-0

tert-Butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B2903139
CAS No.: 1353954-07-0
M. Wt: 337.42
InChI Key: BZNAECMYSTUDCP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and an ethoxypyrimidinyl group

Preparation Methods

The synthesis of tert-Butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The ethoxypyrimidinyl group is then attached via an ether linkage. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

tert-Butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ethoxypyrimidinyl group can bind to enzyme active sites, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate include:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-5-22-14-9-15(19-12-18-14)23-11-13-7-6-8-20(10-13)16(21)24-17(2,3)4/h9,12-13H,5-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNAECMYSTUDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=N1)OCC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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